molecular formula C27H26N2O B4801979 N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4801979
M. Wt: 394.5 g/mol
InChI Key: XKXASXVTGQTWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by further functional group modifications to introduce the quinoline and carboxamide moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline compounds.

Scientific Research Applications

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its quinoline core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(2-methyl-6-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-17(2)21-13-8-10-19(4)26(21)29-27(30)23-16-25(20-11-7-9-18(3)15-20)28-24-14-6-5-12-22(23)24/h5-17H,1-4H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXASXVTGQTWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.